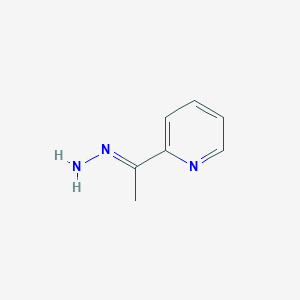
5-O-benzyl 1-O-(2-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Z-Glu(Obzl)-Onp, also known as Z-Glu(OBzl)-OSu, is a derivative of glutamic acid. It is commonly used in peptide synthesis as a protecting group for the amino acid glutamic acid. The compound is characterized by its ability to protect the carboxyl group of glutamic acid, making it a valuable tool in the synthesis of peptides and proteins.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Z-Glu(Obzl)-Onp typically involves a multi-step synthetic process. One common method includes the protection of the carboxyl group of glutamic acid as a t-butoxycarbonyl ester (Boc) and the protection of the amino group as a benzyloxycarbonyl (Cbz) group . The protected glutamic acid is then reacted with p-nitrophenyl chloroformate to form the final product, Z-Glu(Obzl)-Onp.
Industrial Production Methods
Industrial production of Z-Glu(Obzl)-Onp follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the efficiency and minimize the formation of by-products.
化学反応の分析
Types of Reactions
Z-Glu(Obzl)-Onp undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the p-nitrophenyl group is replaced by other nucleophiles.
Hydrolysis: The ester bonds in Z-Glu(Obzl)-Onp can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Hydrolysis Conditions: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used to hydrolyze the ester bonds.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can include substituted glutamic acid derivatives.
Hydrolysis Products: The major products of hydrolysis are glutamic acid and p-nitrophenol.
科学的研究の応用
Z-Glu(Obzl)-Onp has a wide range of applications in scientific research:
Chemistry: It is used in peptide synthesis as a protecting group for glutamic acid, facilitating the formation of peptide bonds without unwanted side reactions.
Biology: The compound is used in the study of protein structure and function, particularly in the synthesis of peptide-based inhibitors and probes.
Medicine: Z-Glu(Obzl)-Onp is used in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of synthetic peptides and proteins for various industrial applications, including enzyme production and biocatalysis.
作用機序
The mechanism of action of Z-Glu(Obzl)-Onp involves the protection of the carboxyl group of glutamic acid. By forming a stable ester bond, the compound prevents unwanted reactions at the carboxyl group during peptide synthesis. This allows for the selective formation of peptide bonds at the amino group, facilitating the synthesis of complex peptides and proteins.
類似化合物との比較
Similar Compounds
Z-Glu(OBzl)-OSu: Another derivative of glutamic acid used as a protecting group in peptide synthesis.
Boc-Glu(OBzl)-OSu: A similar compound where the carboxyl group is protected as a t-butoxycarbonyl ester.
Uniqueness
Z-Glu(Obzl)-Onp is unique in its ability to provide stable protection for the carboxyl group of glutamic acid while allowing for selective peptide bond formation. This makes it a valuable tool in the synthesis of complex peptides and proteins, particularly in the development of peptide-based drugs and therapeutic agents.
特性
分子式 |
C26H24N2O8 |
|---|---|
分子量 |
492.5 g/mol |
IUPAC名 |
5-O-benzyl 1-O-(2-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate |
InChI |
InChI=1S/C26H24N2O8/c29-24(34-17-19-9-3-1-4-10-19)16-15-21(27-26(31)35-18-20-11-5-2-6-12-20)25(30)36-23-14-8-7-13-22(23)28(32)33/h1-14,21H,15-18H2,(H,27,31)/t21-/m0/s1 |
InChIキー |
VBPKLRDOMGTPHQ-NRFANRHFSA-N |
異性体SMILES |
C1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)OC2=CC=CC=C2[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)COC(=O)CCC(C(=O)OC2=CC=CC=C2[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R,8R,9S,10R,13S,14S)-3-Hydroxy-10,13-dimethyl-5,6,7,8,9,10,11,12,13,14,15,16-dodecahydro-3H-cyclopenta[a]phenanthren-17(4H)-one](/img/structure/B13086846.png)


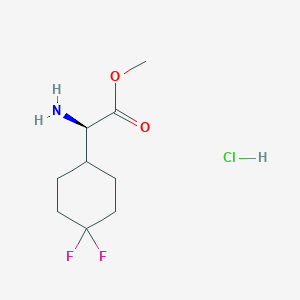

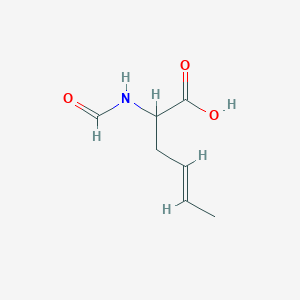
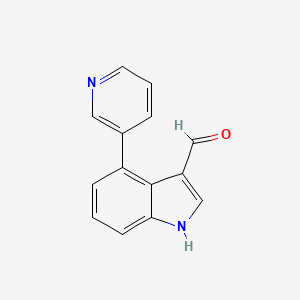
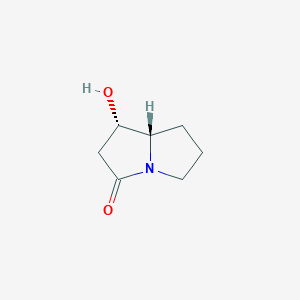
![1-[(1-Methyl-1H-imidazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13086868.png)
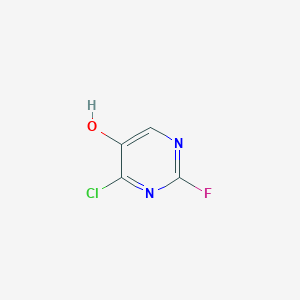
![2-amino-N-[(1S)-1-phenylpropyl]propanamide](/img/structure/B13086879.png)
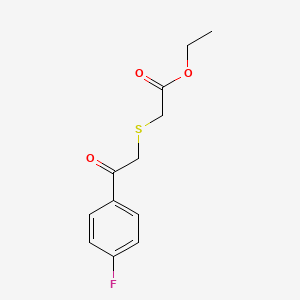
![7-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13086889.png)
